2-アミノ-1,3-ベンゾチアゾール-6-スルホンアミド

概要

説明

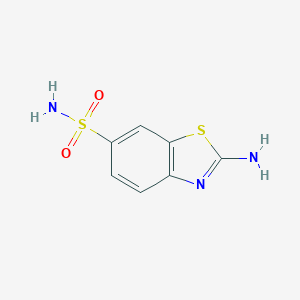

2-Amino-1,3-benzothiazole-6-sulfonamide is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

科学的研究の応用

有機合成

2-アミノ-1,3-ベンゾチアゾールは、有機および有機元素合成のための非常に反応性の高いビルディングブロックです . 薬理学的に活性なヘテロ環の合成に使用されます . 2-NH2基とベンゾチアゾール部分のベンゼン環を簡単に官能化することで、さまざまな芳香族アゾールが得られます .

グリーンケミストリー

2-アミノ-1,3-ベンゾチアゾールの新規開発された合成法は、従来の複数段階プロセスと、グリーンケミストリーの原則と単純な試薬を使用して実現されたワンポットのアトムエコノミー手順に分類できます . 環境に優しいプロセスの例としては、2-アミノベンゾチアゾールまたはその6-置換誘導体の多成分反応があります .

創薬

ベンゾチアゾールは、電子豊富なヘテロ原子である窒素と硫黄を含む、ベンゼン環とチアゾール環が融合した二環式ヘテロ環であり、高い生物学的および薬理学的活性により、創薬研究者から大きな関心を集めています . 2-アミノチアゾールの誘導体は、医学における生物学的に活性な化合物の前駆体として使用されます .

産業用途

2-アミノ-1,3-ベンゾチアゾールは、コバルト(II)ピクレート混合リガンド錯体の合成に使用されます . また、先端技術向けの新しい材料の開発にも使用されます .

表面増強ラマン散乱分光法

2-アミノ-1,3-ベンゾチアゾールは、表面増強ラマン散乱分光法を使用して、コロイド状銀粒子への生物学的に重要な分子の吸着を研究するために使用されます

作用機序

Target of Action

Benzothiazole derivatives have been evaluated for their antibacterial activity as dna gyraseb inhibitors .

Mode of Action

Due to the presence of both exo and endo nitrogen atoms forming the amidine–n=c–nh2 motif, 2-aminobenzothiazoles can enter the reactions of alkylation and acylation of either the amino group or annulation with the whole amidine fragment being involved in giving various heterocycles with fused rings .

Pharmacokinetics

It is known that the compound is a solid at room temperature .

Result of Action

It is used as a reactant in the preparation of substituted 2-benzothiazolamines as sodium flux inhibitors and for anticonvulsant activity .

Action Environment

It is known that the compound should be stored at room temperature .

生化学分析

Biochemical Properties

It is known that this compound interacts with various enzymes, proteins, and other biomolecules in biochemical reactions

Cellular Effects

It is hypothesized that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of 2-Amino-1,3-benzothiazole-6-sulfonamide at different dosages in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .

Transport and Distribution

This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,3-benzothiazole-6-sulfonamide typically involves the reaction of 2-aminobenzothiazole with sulfonamide derivatives. One common method includes the use of sulfonyl chlorides in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of 2-Amino-1,3-benzothiazole-6-sulfonamide may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and optimized reaction conditions can further enhance the efficiency of the production process .

化学反応の分析

Types of Reactions

2-Amino-1,3-benzothiazole-6-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction

生物活性

2-Amino-1,3-benzothiazole-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole ring with an amino group and a sulfonamide moiety. Its molecular formula is C₇H₈N₂O₂S₂, and it has a molecular weight of approximately 228.28 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.

Target Interactions

2-Amino-1,3-benzothiazole-6-sulfonamide has been shown to interact with various enzymes and proteins, leading to inhibition or modulation of their activity. It primarily targets:

- DNA Gyrase : This enzyme is crucial for bacterial DNA replication. The compound acts as an inhibitor, thereby exhibiting antibacterial properties.

- Carbonic Anhydrases : Research indicates that derivatives of this compound can inhibit multiple isoforms of carbonic anhydrases, which are involved in regulating pH and fluid balance in biological systems .

Biochemical Pathways

The compound influences several biochemical pathways through enzyme inhibition. For instance:

- Antimicrobial Activity : It has demonstrated significant antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.

- Anticonvulsant Effects : Some studies suggest that benzothiazole derivatives can exhibit anticonvulsant properties by modulating neurotransmitter systems .

Biological Activity Summary

The following table summarizes the biological activities associated with 2-amino-1,3-benzothiazole-6-sulfonamide:

Case Studies and Research Findings

- Antibacterial Activity : A study evaluated the antibacterial efficacy of various benzothiazole derivatives, including 2-amino-1,3-benzothiazole-6-sulfonamide. Results indicated potent inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.

- Antitumor Studies : Research conducted on structural analogs revealed that certain modifications to the benzothiazole framework enhanced antitumor activity significantly. Compounds with electron-donor substituents at the 6-position showed improved efficacy against cancer cell lines .

- Neuropharmacological Effects : In behavioral studies involving animal models, compounds similar to 2-amino-1,3-benzothiazole-6-sulfonamide exhibited anticonvulsant effects by enhancing GABAergic transmission, suggesting potential applications in epilepsy treatment .

Pharmacokinetics and Safety Profile

Current data on the pharmacokinetics of 2-amino-1,3-benzothiazole-6-sulfonamide is limited. However, it is noted that:

- The compound is stable at room temperature.

- Its interaction with biological membranes suggests potential for oral bioavailability.

Toxicity studies are necessary to establish safe dosage ranges and identify any adverse effects associated with long-term use.

特性

IUPAC Name |

2-amino-1,3-benzothiazole-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2S2/c8-7-10-5-2-1-4(14(9,11)12)3-6(5)13-7/h1-3H,(H2,8,10)(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJUKQLMOOVGOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)N)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352715 | |

| Record name | 2-Amino-1,3-benzothiazole-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18101-58-1 | |

| Record name | 2-Amino-1,3-benzothiazole-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。